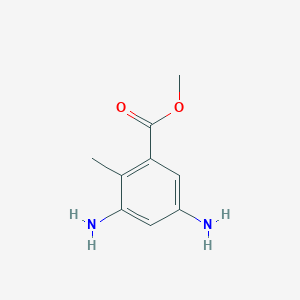
Methyl 3,5-diamino-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-diamino-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, featuring amino groups at the 3 and 5 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-diamino-2-methylbenzoate can be synthesized through the reduction of methyl 3,5-dinitro-2-methylbenzoate. The reduction is typically carried out using a palladium on carbon (Pd-C) catalyst in the presence of hydrogen gas. The reaction is conducted in a solvent mixture of dry tetrahydrofuran (THF) and ethanol. The reaction mixture is stirred under hydrogen atmosphere for 48 hours, followed by filtration and solvent evaporation to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated filtration and solvent recovery systems further enhances the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diamino-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd-C) catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Methyl 3,5-dinitro-2-methylbenzoate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3,5-diamino-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3,5-diamino-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-diaminobenzoate: Lacks the methyl group at the 2 position.
Methyl 3,5-dinitro-2-methylbenzoate: Contains nitro groups instead of amino groups.
Methyl 2-amino-3,5-dimethylbenzoate: Features an additional methyl group at the 5 position.
Uniqueness
Methyl 3,5-diamino-2-methylbenzoate is unique due to the presence of both amino groups and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3,5-diamino-2-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,10-11H2,1-2H3 |
InChI Key |
NMWNWXDDKRCUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















